![molecular formula C9H12O2Se B14345419 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol CAS No. 104692-96-8](/img/structure/B14345419.png)
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a 2-(methylselanyl)ethyl group and two hydroxyl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. The general steps are as follows:
Formation of the Electrophile: The electrophile is generated by reacting methylselanyl chloride with a suitable base.
Electrophilic Aromatic Substitution: The electrophile reacts with benzene-1,2-diol under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of zeolite catalysts can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in the treatment of diseases related to oxidative stress.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methylselanyl group can interact with thiol groups in proteins, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethyl-1,2-benzenediol
- 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol
Uniqueness
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties compared to other benzene-1,2-diol derivatives. This group can enhance the compound’s reactivity and potential biological activity .
Propriétés
Numéro CAS |
104692-96-8 |
|---|---|
Formule moléculaire |
C9H12O2Se |
Poids moléculaire |
231.16 g/mol |
Nom IUPAC |
4-(2-methylselanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O2Se/c1-12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3 |
Clé InChI |
OLKVLAAJAYMTLS-UHFFFAOYSA-N |
SMILES canonique |
C[Se]CCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





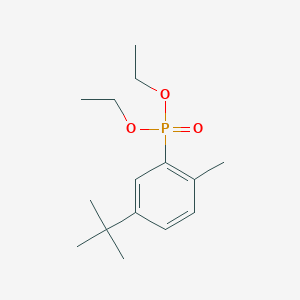
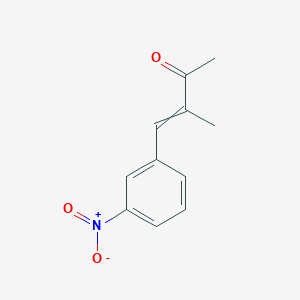

![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
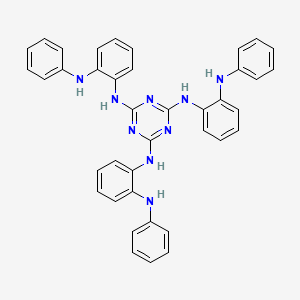
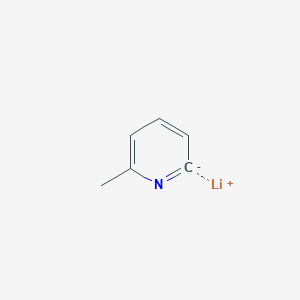
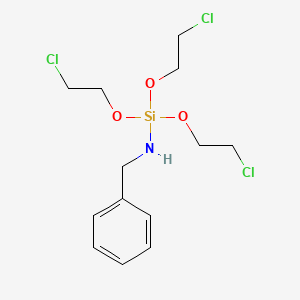
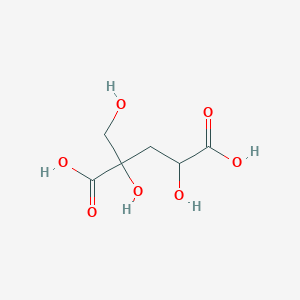

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
